Biochemical Potency: DS18561882 Exhibits 105‑Fold Superior MTHFD2 Inhibition Versus Legacy Folate Analog LY345899
DS18561882 inhibits recombinant human MTHFD2 with an IC₅₀ of 6.3 nM [1], representing a 105‑fold improvement over the classic folate analog LY345899 (MTHFD2 IC₅₀ = 663 nM) [2] and a 10‑fold improvement over the selective inhibitor MTHFD2‑IN‑5 (IC₅₀ = 66 nM) under comparable dehydrogenase activity assay conditions. This potency differential arises from a distinct binding mode wherein the (3S)-3,4-dimethylpiperazin-1-yl moiety forms a critical salt bridge with the diphosphate linker of the NAD⁺ cofactor, an interaction not present in folate‑mimetic inhibitors [1].
| Evidence Dimension | MTHFD2 dehydrogenase activity inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 6.3 nM |
| Comparator Or Baseline | LY345899: IC₅₀ = 663 nM; MTHFD2‑IN‑5: IC₅₀ = 66 nM |
| Quantified Difference | 105‑fold more potent than LY345899; 10‑fold more potent than MTHFD2‑IN‑5 |
| Conditions | Recombinant human MTHFD2 enzymatic assay with NAD⁺ and methylenetetrahydrofolate substrate; 30‑min incubation |
Why This Matters
Sub‑10 nM potency enables effective target engagement at lower compound concentrations, reducing off‑target risk and facilitating in vivo dosing.
- [1] Kawai J, Ota M, Ohki H, et al. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity. J Med Chem. 2019;62(22):10204-10220. doi:10.1021/acs.jmedchem.9b01113 View Source
- [2] Lin H, He X, Sun B, et al. Discovery of 1,2,3,4-Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives as Novel MTHFD Inhibitors for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2025. doi:10.1021/acs.jmedchem.6c00023 View Source
